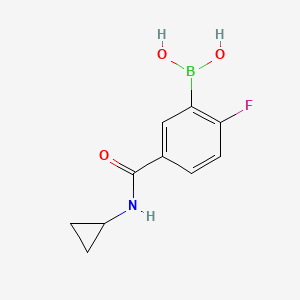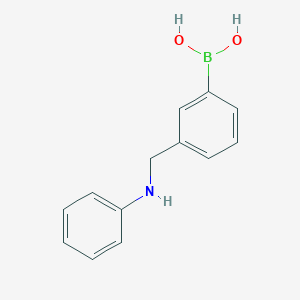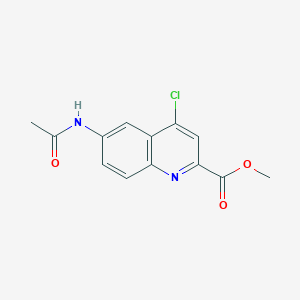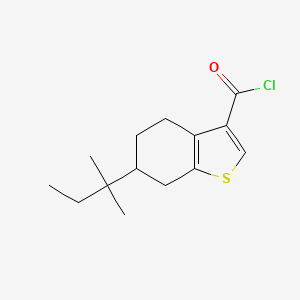
4-Chloro-1,2-bis-(trifluorométhyl)benzène
Vue d'ensemble
Description
4-Chloro-1,2-bis-(trifluoromethyl)benzene is a useful research compound. Its molecular formula is C8H3ClF6 and its molecular weight is 248.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-1,2-bis-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-1,2-bis-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie pharmaceutique
4-Chloro-1,2-bis-(trifluorométhyl)benzène: est utilisé dans la synthèse de divers composés pharmaceutiques. Le groupe trifluorométhyle dans le composé est particulièrement important en raison de sa nature lipophile, qui aide à traverser les membranes biologiques, améliorant ainsi les propriétés pharmacocinétiques des médicaments .
Synthèse agrochimique
Ce composé sert d'intermédiaire dans la création d'agrochimiques. Sa structure chimique est bénéfique pour le développement de pesticides et d'herbicides, leur conférant la stabilité et la réactivité nécessaires à une application efficace sur le terrain .
Science des matériaux
En science des matériaux, This compound est utilisé pour synthétiser des matériaux avancés nécessitant des composés aromatiques fluorés spécifiques pour améliorer leurs propriétés, telles que la stabilité thermique et la résistance chimique .
Synthèse organique
Le composé est un intermédiaire clé en synthèse organique, en particulier dans les réactions impliquant la position benzylique. Il est utilisé dans les réactions de bromation radicalaire et de substitution nucléophile, qui sont fondamentales dans la création de molécules organiques complexes .
Catalyse
En raison de ses propriétés électroniques uniques, This compound est utilisé en catalyse pour faciliter diverses réactions chimiques. Son rôle dans l'amélioration de l'efficacité des catalyseurs est crucial dans les procédés chimiques industriels .
Applications de solvants
Il est également utilisé comme solvant, en particulier dans les formulations de peintures et de revêtements. Ses propriétés de solvant sont avantageuses en raison de sa capacité à dissoudre une large gamme de substances, ce qui en fait un composant polyvalent dans les applications industrielles .
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces .
Biochemical Pathways
It is plausible that the compound could influence a variety of biochemical processes due to its potential interactions with various enzymes and receptors .
Pharmacokinetics
The compound’s molecular weight (24855) and its lipophilic nature suggest that it may be well-absorbed and distributed throughout the body .
Result of Action
Similar compounds have been known to cause changes in cellular function and metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 4-Chloro-1,2-bis-(trifluoromethyl)benzene . For instance, the compound’s boiling point is 157-160 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures.
Analyse Biochimique
Biochemical Properties
4-Chloro-1,2-bis-(trifluoromethyl)benzene plays a significant role in biochemical reactions due to its unique chemical structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of pyridazinone compounds, which are known to inhibit D-amino acid oxidase (DAAO) enzymes . The interaction between 4-Chloro-1,2-bis-(trifluoromethyl)benzene and DAAO enzymes is crucial for treating certain diseases, as DAAO inhibitors have therapeutic potential.
Cellular Effects
The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, 4-Chloro-1,2-bis-(trifluoromethyl)benzene can impact cell signaling pathways, leading to changes in cell behavior and function.
Molecular Mechanism
At the molecular level, 4-Chloro-1,2-bis-(trifluoromethyl)benzene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s ability to bind to DAAO enzymes and inhibit their activity is a key aspect of its molecular mechanism . This inhibition results in the modulation of metabolic pathways and has therapeutic implications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene remains stable under certain conditions, but its degradation products can also have biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular function.
Dosage Effects in Animal Models
The effects of 4-Chloro-1,2-bis-(trifluoromethyl)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For example, studies on Sprague-Dawley rats have shown that varying doses of 4-Chloro-1,2-bis-(trifluoromethyl)benzene can result in different levels of enzyme inhibition and metabolic changes . High doses may cause toxicity and adverse effects, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Chloro-1,2-bis-(trifluoromethyl)benzene is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s interaction with DAAO enzymes is a key aspect of its metabolic pathway . This interaction affects metabolic flux and metabolite levels, leading to changes in cellular metabolism. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential.
Transport and Distribution
The transport and distribution of 4-Chloro-1,2-bis-(trifluoromethyl)benzene within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can impact its biological activity. Studies have shown that 4-Chloro-1,2-bis-(trifluoromethyl)benzene can accumulate in certain tissues, leading to localized effects.
Subcellular Localization
The subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of 4-Chloro-1,2-bis-(trifluoromethyl)benzene is essential for elucidating its mechanism of action.
Propriétés
IUPAC Name |
4-chloro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF6/c9-4-1-2-5(7(10,11)12)6(3-4)8(13,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDDGDIIBURINF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001277539 | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320-30-9 | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=320-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001277539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1454256.png)











